![molecular formula C19H16ClFN2O3S B2566225 4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine CAS No. 866871-39-8](/img/structure/B2566225.png)
4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine
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Description
Scientific Research Applications
Antimicrobial Activity
Compounds with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been reported to exhibit antimicrobial activity . Specifically, the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .
Antiviral Activity
Some 1,3,4-thiadiazoles, which can be synthesized from compounds like 4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine, have shown antiviral properties . For instance, certain 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were found to inhibit the growth of the tobacco mosaic virus .
Antifungal Activity
Sulfonamide derivatives, which can be synthesized from compounds like 4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine, have been reported to possess antifungal properties . This makes them potential candidates for agricultural applications .
Herbicidal Properties
In addition to their antifungal activity, sulfonamide derivatives have also been reported to exhibit herbicidal properties . This suggests potential applications in the field of agriculture .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles have been reported to display anticonvulsant properties . This suggests potential applications in the field of neurology and the treatment of neurological disorders .
Antibacterial Properties
Some 1,3,4-thiadiazoles have been reported to display antibacterial properties . This suggests potential applications in the field of medicine, particularly in the treatment of bacterial infections .
properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-13-1-4-15(5-2-13)27(24,25)18-12-22-17-6-3-14(21)11-16(17)19(18)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKAFBKAMPSADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline |
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